



Application Notes and Protocols for XRF Mapping at the BM30 (FAME) Beamline

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray Fluorescence (XRF) mapping capabilities of the **BM30** beamline, also known as FAME (French Absorption spectroscopy beamline in Material and Environmental science), at the European Synchrotron Radiation Facility (ESRF). The content is designed to guide researchers, scientists, and drug development professionals in designing and executing XRF mapping experiments to investigate the elemental distribution in a variety of samples at the micro-scale.

Introduction to XRF Mapping at BM30 (FAME)

The **BM30** beamline is a powerful tool primarily dedicated to X-ray Absorption Spectroscopy (XAS) for studying the local atomic and electronic structure of elements in various materials.[1] [2] A key technique employed at **BM30** is X-ray Fluorescence (XRF), which is utilized for detecting the characteristic X-rays emitted from a sample upon excitation by the synchrotron X-ray beam. While often used in conjunction with XAS for measurements on dilute samples, the XRF detection system at **BM30** can also be employed for standalone elemental mapping.[1][2]

XRF mapping is a non-destructive technique that provides qualitative and quantitative information on the spatial distribution of elements within a sample. By scanning the sample with a focused X-ray beam and collecting the emitted fluorescence signal at each point, a two-dimensional map of elemental concentrations can be generated. This capability is particularly valuable in diverse fields such as environmental science, geochemistry, materials science, and biomedical research, including drug development.[1][2]



Beamline Specifications and Capabilities

The FAME beamline at **BM30** offers a range of technical specifications that are pertinent to XRF mapping experiments.

Ouantitative Data Summary

Parameter Data	Specification	Reference
Beamline	BM30 (FAME)	[1]
Facility	European Synchrotron Radiation Facility (ESRF)	[1]
Primary Technique	X-ray Absorption Spectroscopy (XAS)	[1][2]
XRF Capabilities	Elemental mapping and detection for XAS	[1][2]
Energy Range	4.8 - 40.0 keV	[1]
Beam Size (H x V)	Minimum: 200.0 x 100.0 μm²; Maximum: 200.0 x 100.0 μm²	[1]
Detectors	- 16-element Ge solid-state detector (Mirion) - Silicon Drift Detectors (Vortex)	[1]
Disciplines	Environmental Sciences, Earth and Planetary Sciences, Chemistry, Life Sciences, Physics, Materials and Engineering, Cultural Heritage	[1]

Key Applications in Research and Drug Development

The XRF mapping capabilities at **BM30** are applicable to a wide array of research areas:

• Environmental Science: Mapping the distribution of heavy metals and pollutants in soil, water, and biological samples to understand their transport and bioaccumulation.[1]



- Geochemistry: Investigating the elemental composition of minerals and rocks to understand geological processes.[1]
- Life Sciences and Drug Development: Visualizing the distribution of essential and toxic
 elements in biological tissues and cells. This can be applied to study the uptake and
 localization of metallodrugs, understand the role of metals in disease, and assess the impact
 of drugs on elemental homeostasis.
- Materials Science: Characterizing the elemental composition and homogeneity of novel materials, including catalysts and alloys.[1]

Experimental Protocols

The following sections outline the general protocols for conducting an XRF mapping experiment at the **BM30** beamline. It is important to note that specific experimental parameters will need to be optimized based on the sample type and the research question.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRF maps. The primary goal is to present a flat and relatively thin sample to the X-ray beam to minimize self-absorption effects and ensure accurate quantification.

General Guidelines:

- Solid Samples: geological samples, and material science specimens should be cut and polished to have a flat surface. If the sample is thick, quantitative analysis will require correction for self-absorption.
- Powdered Samples: Powders should be pressed into a pellet using a hydraulic press. A binding agent may be used if necessary, but it should be free of contaminating elements of interest.
- Biological Tissues: For life science applications, thin sections of tissue are typically required.
 The following workflow is recommended:



- Fixation: To preserve the tissue structure and prevent elemental redistribution, cryofixation (snap-freezing in liquid nitrogen or isopentane) is often preferred over chemical fixation.
- Sectioning: Cryo-sectioning is performed using a cryostat to obtain thin sections (typically 5-20 μm).
- Mounting: The sections should be mounted on a thin, X-ray transparent film, such as Kapton® or Mylar®, stretched over a sample holder. Avoid using glass slides due to their elemental composition (e.g., silicon, calcium, sodium).

Data Acquisition

The following steps outline the general procedure for acquiring XRF maps at the **BM30** beamline.

Protocol for XRF Mapping Data Acquisition:

- Beamline Setup:
 - The incident X-ray energy is selected using the double-crystal monochromator. The
 energy should be set sufficiently above the absorption edge of the heaviest element of
 interest to ensure efficient fluorescence excitation.
 - The beam size is defined using a set of slits. For mapping, a smaller beam size is generally desirable to achieve higher spatial resolution.
- · Sample Mounting and Alignment:
 - The prepared sample is mounted on the sample stage in the experimental hutch.
 - The sample is positioned at a 45° angle to the incident beam, with the fluorescence detector positioned at 90° to the beam to minimize scattered background.
 - The region of interest on the sample is located using an optical microscope coupled with the beamline control system.
- Mapping Parameters:



- Scan Area: Define the x and y dimensions of the area to be mapped.
- Step Size: Determine the distance the sample will be moved between each data point.
 This will define the pixel size of the final map and should be chosen based on the desired spatial resolution and the beam size.
- Dwell Time: Set the acquisition time for each pixel. This will depend on the concentration
 of the elements of interest and the desired signal-to-noise ratio. Longer dwell times will
 result in better statistics but will also increase the total scan time.
- Data Collection:
 - The XRF mapping is performed by raster scanning the sample through the X-ray beam.
 - At each pixel, a full XRF spectrum is collected by the energy-dispersive detector.
 - The data is saved in a file format that contains the x,y coordinates and the corresponding XRF spectrum for each point.

Data Analysis and Visualization

After data acquisition, the raw XRF data needs to be processed to generate elemental maps and extract quantitative information. The open-source software package PyMca is a powerful tool for analyzing XRF data and is widely used at the ESRF.

Data Analysis Workflow

Caption: A generalized workflow for processing XRF mapping data using PyMca.

Protocol for Data Analysis using PyMca

- Data Loading:
 - Open PyMca and load the HDF5 data file containing the XRF map data.
 - The data will be loaded as a 3D data stack, with two spatial dimensions (x, y) and one energy dimension.
- Spectrum Inspection and Element Identification:



- Sum the spectra from all pixels to obtain a high-statistics overview spectrum.
- Use the peak identification tools in PyMca to identify the elements present in the sample based on the energies of the fluorescence lines.

• Fit Configuration:

- Create a fit configuration file that defines the parameters for fitting the XRF spectra. This includes:
 - The list of elements to be included in the fit.
 - The background model to be used.
 - The peak shape function (e.g., Gaussian).
 - Constraints on peak positions and widths.

Batch Fitting:

- Use the batch fitting tool in PyMca to apply the fit configuration to the XRF spectrum of each pixel in the map.
- This process will deconvolve the overlapping peaks and determine the net peak area for each element at each pixel.

Generation of Elemental Maps:

- The output of the batch fit is a set of 2D arrays, where each array represents the spatial distribution of the net peak area of a specific element.
- These arrays can be visualized as elemental maps, where the intensity or color of each pixel corresponds to the concentration of the element.

Quantitative Analysis (Optional):

 To obtain quantitative elemental concentrations, the net peak areas must be calibrated using standards of known composition measured under the same experimental conditions.

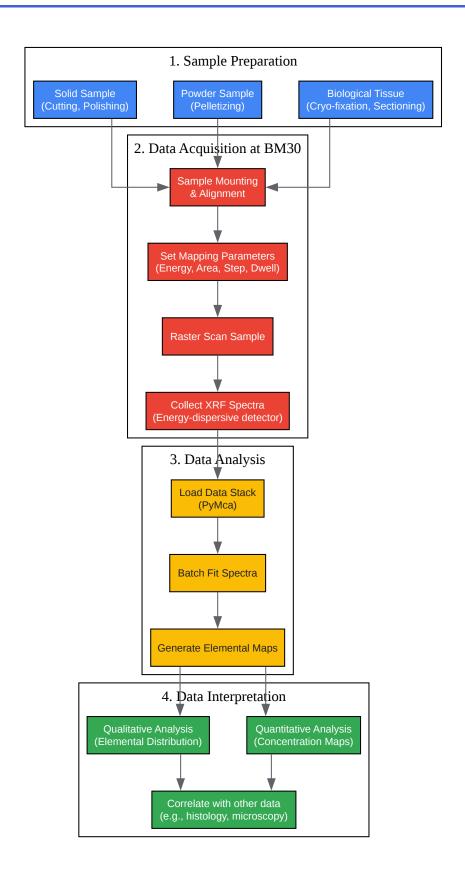


• Corrections for matrix effects, such as self-absorption of fluorescence X-rays within the sample, may also be necessary for accurate quantification, especially for thick samples.

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for an XRF mapping experiment at the **BM30** beamline, from sample preparation to data interpretation.





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Caption: Overview of the XRF mapping experimental workflow at the **BM30** beamline.



By following these guidelines and protocols, researchers can effectively utilize the XRF mapping capabilities of the **BM30** (FAME) beamline to gain valuable insights into the elemental composition and distribution within their samples, with significant applications in basic research and drug development.

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References

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